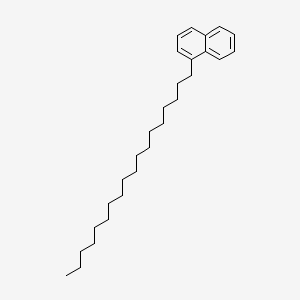
Naphthalene, octadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, octadecyl- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is characterized by the presence of an octadecyl group attached to the naphthalene core. Naphthalene derivatives, including naphthalene, octadecyl-, are known for their diverse applications in various fields such as organic electronics, materials science, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, octadecyl- typically involves the alkylation of naphthalene with an octadecyl halide. This reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of naphthalene, octadecyl- can be achieved through a similar alkylation process. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, octadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert naphthalene, octadecyl- to tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst are typical methods.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Naphthalene, octadecyl- has a wide range of scientific research applications:
Organic Electronics: The compound is used as a building block for organic semiconductors in field-effect transistors and organic light-emitting diodes.
Materials Science: It is employed in the synthesis of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Pharmaceuticals: Naphthalene derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Chemical Sensors: The compound is used in the development of chemical sensors for detecting various analytes.
Mécanisme D'action
The mechanism of action of naphthalene, octadecyl- depends on its specific application. In organic electronics, the compound functions as a charge carrier due to its conjugated π-electron system. In pharmaceuticals, the mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalene, hexadecyl-
- Naphthalene, dodecyl-
- Naphthalene, tetradecyl-
Uniqueness
Naphthalene, octadecyl- is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain can enhance the compound’s solubility in nonpolar solvents and improve its ability to form organized structures, such as micelles or liquid crystalline phases. These properties make naphthalene, octadecyl- particularly valuable in applications requiring specific molecular arrangements and interactions.
Propriétés
Numéro CAS |
56388-48-8 |
|---|---|
Formule moléculaire |
C28H44 |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
1-octadecylnaphthalene |
InChI |
InChI=1S/C28H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-23-20-24-27-22-18-19-25-28(26)27/h18-20,22-25H,2-17,21H2,1H3 |
Clé InChI |
DKTSRTYLZGWAIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




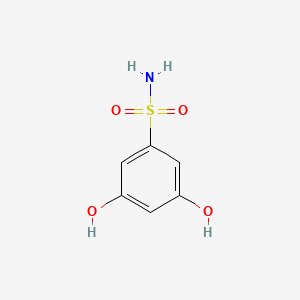
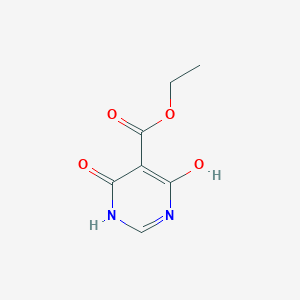
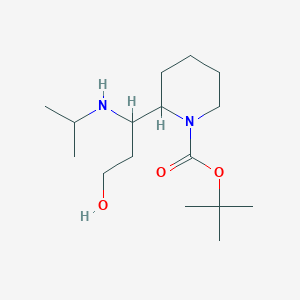


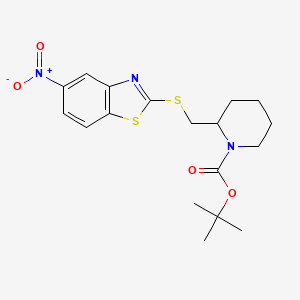
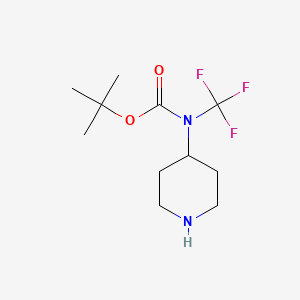
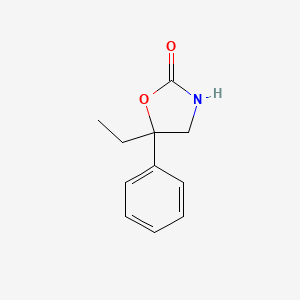
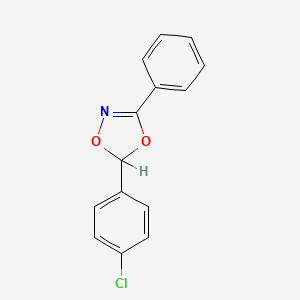
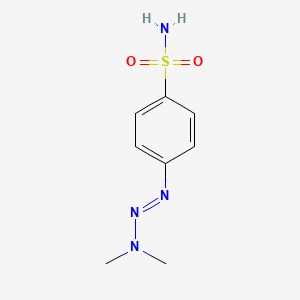
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide](/img/structure/B13953929.png)
![2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-](/img/structure/B13953933.png)
